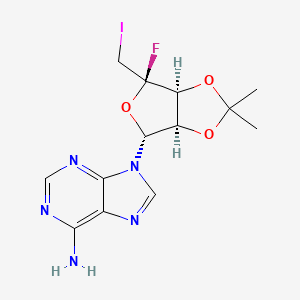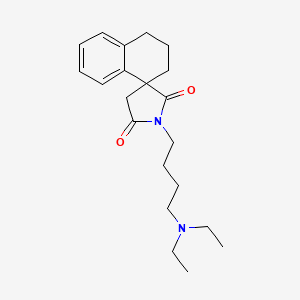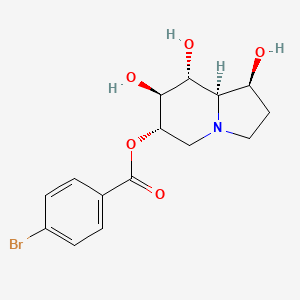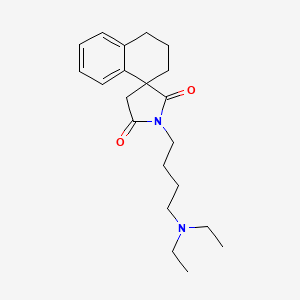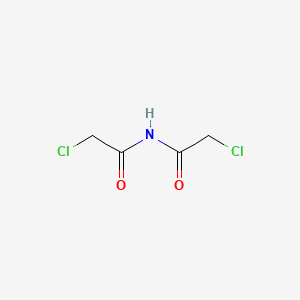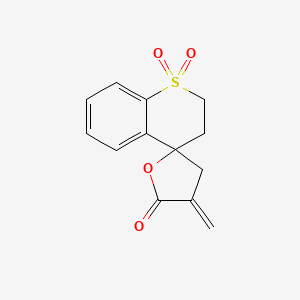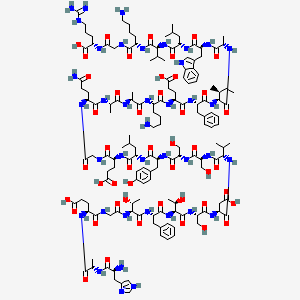
1,5-Pentanediamine, N-(6-methoxy-5-(4-methoxyphenoxy)-8-quinolinyl)-N'-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Pentanediamine, N-(6-methoxy-5-(4-methoxyphenoxy)-8-quinolinyl)-N’-(1-methylethyl)- is a complex organic compound that features a quinoline moiety substituted with methoxy and phenoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Pentanediamine, N-(6-methoxy-5-(4-methoxyphenoxy)-8-quinolinyl)-N’-(1-methylethyl)- typically involves multi-step organic reactions The starting materials often include quinoline derivatives, which are then functionalized with methoxy and phenoxy groups through nucleophilic substitution or electrophilic aromatic substitution reactions
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability, potentially incorporating green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Pentanediamine, N-(6-methoxy-5-(4-methoxyphenoxy)-8-quinolinyl)-N’-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or acids, while reduction of the quinoline ring would produce dihydroquinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,5-Pentanediamine, N-(6-methoxy-5-(4-hydroxyphenoxy)-8-quinolinyl)-N’-(1-methylethyl)-
- 1,5-Pentanediamine, N-(6-methoxy-5-(4-methoxyphenoxy)-7-quinolinyl)-N’-(1-methylethyl)-
Uniqueness
The uniqueness of 1,5-Pentanediamine, N-(6-methoxy-5-(4-methoxyphenoxy)-8-quinolinyl)-N’-(1-methylethyl)- lies in its specific substitution pattern on the quinoline ring, which can impart distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
61895-40-7 |
|---|---|
Fórmula molecular |
C25H33N3O3 |
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
N-[6-methoxy-5-(4-methoxyphenoxy)quinolin-8-yl]-N'-propan-2-ylpentane-1,5-diamine |
InChI |
InChI=1S/C25H33N3O3/c1-18(2)26-14-6-5-7-15-27-22-17-23(30-4)25(21-9-8-16-28-24(21)22)31-20-12-10-19(29-3)11-13-20/h8-13,16-18,26-27H,5-7,14-15H2,1-4H3 |
Clave InChI |
QWKGZWUCKIOVBG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCCCCCNC1=CC(=C(C2=C1N=CC=C2)OC3=CC=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


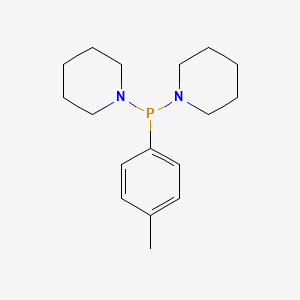
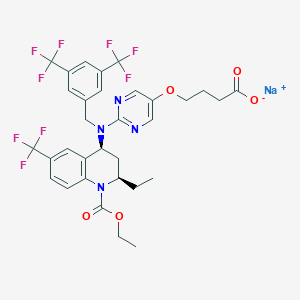
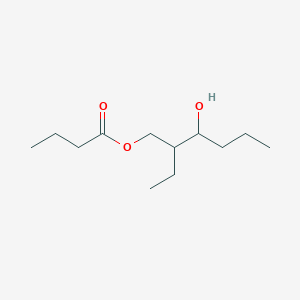
![9a-Benzhydryl-3,3a-dihydrobenzo[f]indazole-4,9-dione](/img/structure/B12789208.png)
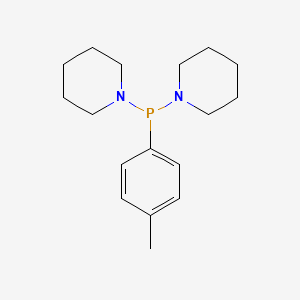
![3,7-Dimethyl-1,4,7,8-tetrahydro-5H-pyrazolo[4,3-d][1,3]oxazepin-5-one](/img/structure/B12789215.png)
